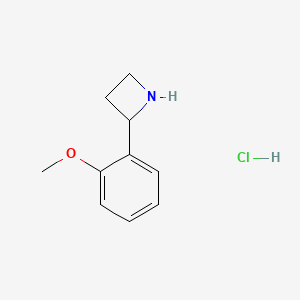
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a chemical compound with a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol. It is a derivative of pyrazole, featuring guanidine functionalities protected by tert-butyloxycarbonyl (Boc) groups. This compound is known for its reactivity in organic synthesis, particularly in the formation of guanidine-containing compounds, which are significant in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 typically involves the reaction of pyrazole with guanidine derivatives under controlled conditions. The Boc groups are introduced to protect the guanidine functionalities during the reaction. The process generally includes:
Starting Materials: Pyrazole, guanidine derivatives, and Boc-protecting agents.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature, often under an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the guanidine moiety.
Aldol Reactions: It acts as a catalyst in aldol reactions, facilitating the formation of carbon-carbon bonds by reacting with carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carbonyl compounds, bases, and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various guanidine-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Aplicaciones Científicas De Investigación
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Medicinal Chemistry: It is used in the synthesis of guanidine-containing drugs, which have potential therapeutic effects.
Drug Discovery: The compound serves as a key reagent in the construction of complex organic molecules, enabling the exploration of new drug candidates.
Coordination Chemistry: It is used in the synthesis of bis(guanylhydrazones), which have applications in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 involves its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds. The presence of Boc-protecting groups enhances its stability and allows for selective reactions, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Used in the stereoselective synthesis of bicyclic guanidine alkaloids.
N-Boc-N’-TFA-pyrazole-1-carboxamidine: Another guanidinylating reagent used in organic synthesis.
Uniqueness
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is unique due to its dual Boc-protected guanidine functionalities, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of complex guanidine-containing compounds, offering advantages over similar compounds in terms of selectivity and efficiency .
Propiedades
Número CAS |
1346606-42-5 |
|---|---|
Fórmula molecular |
C14H22N4O4 |
Peso molecular |
313.333 |
Nombre IUPAC |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1 |
Clave InChI |
QFNFDHNZVTWZED-YCJYUVRPSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Sinónimos |
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester; Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2; N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2; N,N’-Di-boc-1H-pyrazole- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



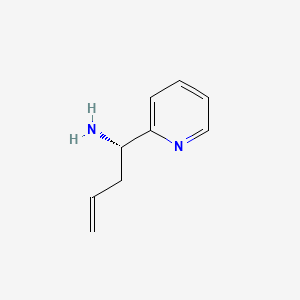
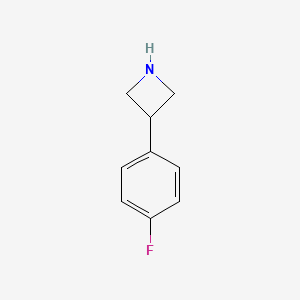

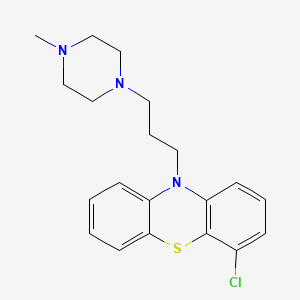
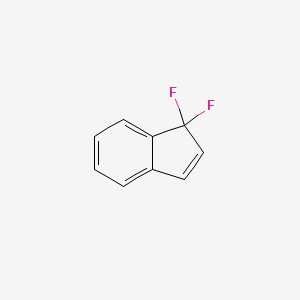

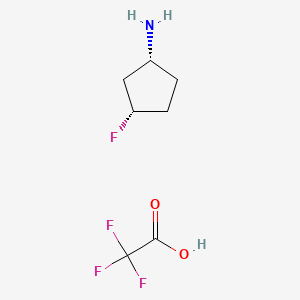
![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
